(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone
Description
Properties
Molecular Formula |
C25H23F3N2O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(3R,5R)-5-(3-hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C25H23F3N2O2/c1-16(17-6-3-2-4-7-17)29-22-15-23(18-8-5-9-21(31)14-18)30(24(22)32)20-12-10-19(11-13-20)25(26,27)28/h2-14,16,22-23,29,31H,15H2,1H3/t16-,22-,23-/m1/s1 |
InChI Key |
YWLIQBRPZYUKHR-ZGNKEGEESA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H]2C[C@@H](N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CC(N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Keto Amides
A common method for pyrrolidinone synthesis involves cyclocondensation of β-keto amides with primary amines. For instance, reacting 4-(trifluoromethyl)phenylglycidol with 3-hydroxyphenylacetic acid under basic conditions generates a β-keto ester intermediate, which undergoes aminolysis with (R)-1-phenylethylamine to form the pyrrolidinone ring. This method mirrors the synthesis of related triazole-pyrrolidinone hybrids, where acetic acid catalysis promotes efficient ring closure.
Stereoselective Ring-Closing Metathesis
Ring-closing metathesis (RCM) using Grubbs catalysts offers a stereocontrolled route to the pyrrolidinone core. Substrates such as N-allyl-4-(trifluoromethyl)phenylacrylamide and 3-hydroxyphenylvinyl ether can undergo RCM to form the five-membered ring with defined stereochemistry at C3 and C5. This approach aligns with palladium-catalyzed cycloisomerization methods reported for tricyclic natural products.
Michael Addition-Initiated Cyclization
Michael addition of (R)-1-phenylethylamine to a α,β-unsaturated ketone derived from 4-(trifluoromethyl)benzaldehyde and 3-hydroxyphenylacetone initiates cyclization. Acidic workup then facilitates lactam formation, yielding the pyrrolidinone skeleton. This method benefits from high stereoretention, as demonstrated in syntheses of carboxamide derivatives.
Stereochemical Control and Chiral Resolution
Asymmetric Catalysis
Chiral phosphoric acids or transition-metal complexes enable enantioselective formation of the C3 and C5 stereocenters. For example, copper(II)-bisoxazoline catalysts achieve >90% enantiomeric excess (ee) in analogous pyrrolidinone syntheses. The trifluoromethyl group’s electron-withdrawing nature enhances substrate coordination to metal centers, improving stereoselectivity.
Diastereomeric Crystallization
Racemic mixtures of the pyrrolidinone intermediate can be resolved via diastereomeric salt formation with chiral acids such as (-)-di-p-toluoyl-D-tartaric acid . This method, employed in the synthesis of antidepressant agents, yields the desired (3R,5R) diastereomer with >98% purity after recrystallization.
Functionalization of Aromatic Substituents
Introduction of the Trifluoromethyl Group
The 4-(trifluoromethyl)phenyl group is typically introduced via Ullmann coupling using 4-iodotrifluoromethylbenzene and a pyrrolidinone precursor under copper(I) catalysis. Alternatively, direct trifluoromethylation via radical pathways using Togni’s reagent (CF₃SO₂Na) has been reported for similar systems.
Incorporation of the 3-Hydroxyphenyl Moiety
Suzuki-Miyaura coupling of 3-hydroxyphenylboronic acid to a brominated pyrrolidinone intermediate provides regioselective access to the hydroxyphenyl group. Palladium catalysts with bulky phosphine ligands (e.g., SPhos) suppress undesired β-hydride elimination, achieving yields >85%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Stereoselectivity (% ee) | Limitations |
|---|---|---|---|---|
| Cyclocondensation | β-Keto amide formation, aminolysis | 60–70 | 75–85 | Requires harsh acidic conditions |
| RCM | Grubbs catalyst, metathesis | 50–65 | 90–95 | High catalyst cost |
| Michael Addition | Asymmetric catalysis, lactamization | 70–80 | 88–93 | Sensitive to moisture |
Table 1. Comparison of synthetic routes for pyrrolidinone core formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states, while temperatures >100°C accelerate ring closure but risk racemization. Optimal conditions for lactamization involve toluene at 80°C with molecular sieves to sequester water.
Catalytic Systems
Bifunctional catalysts combining Brønsted acids and chiral amines improve both reaction rate and stereoselectivity. For example, Cinchona alkaloid-derived thioureas achieve 94% ee in related lactam syntheses.
Challenges and Mitigation Strategies
Epimerization at C3 and C5
Basic conditions during workup can cause epimerization. Quenching reactions with mild acids (e.g., citric acid) and avoiding prolonged heating mitigate this issue.
Purification of Hydrophobic Intermediates
The compound’s trifluoromethyl and aromatic groups impart high hydrophobicity, complicating chromatography. Gradient elution with hexane/ethyl acetate (4:1 to 1:1) effectively separates diastereomers.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting membrane fluidity and signaling pathways.
Comparison with Similar Compounds
(3R,5R)-5-(3-Methoxyphenyl) Analogs (Compound 8 and 15)
A closely related compound, (3R,5R)-5-(3-Methoxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-pyrrolidin-2-one (Compound 8), replaces the hydroxyl group with a methoxy substituent. This modification increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Radiolabeled Analog (MEPPEP C-11)
The carbon-11 radiolabeled version, (3R,5R)-5-{3-[(~11~C)Methyloxy]phenyl}-3-{[(1R)-1-phenylethyl]amino}-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone (MEPPEP C-11), is used in positron-emission tomography (PET) imaging. Its isotopic labeling enables real-time metabolic tracking, distinguishing it from non-radiolabeled analogs in functional studies .
Broader Pyrrolidinone Derivatives
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (FDB022597)
Its 3-hydroxy group mirrors the target compound but lacks the trifluoromethylphenyl group, likely diminishing affinity for hydrophobic binding pockets .
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one (T3D3893)
The absence of a pyrrolidinone core and presence of a chlorinated pyridazinone ring suggest divergent target selectivity .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Substituent Impact on Properties
| Substituent | Effect on Solubility | Effect on Lipophilicity (LogP) | Potential Pharmacological Impact |
|---|---|---|---|
| 3-Hydroxyphenyl | ↑ Aqueous solubility | ↓ LogP | Enhanced hydrogen bonding with receptors |
| 3-Methoxyphenyl | ↓ Aqueous solubility | ↑ LogP | Improved membrane permeability |
| Trifluoromethylphenyl | Minimal solubility | ↑ LogP | Increased hydrophobic interactions |
Research Findings and Implications
- Stereochemical Sensitivity: The (3R,5R) configuration in the target compound and its analogs is critical for maintaining structural integrity in receptor binding pockets, as seen in other pyrrolidinone-based ligands .
- Radiolabeling Utility: MEPPEP C-11’s ^11C-methoxy group enables non-invasive imaging, highlighting the importance of isotopic modifications for translational research .
- Hydroxyl vs. Methoxy : The hydroxyl group’s polarity may limit CNS penetration compared to methoxy analogs but could improve solubility for systemic applications .
Notes on Evidence Limitations
- Pharmacological data (e.g., binding affinities, IC50 values) are absent in the provided evidence, necessitating caution in functional interpretations.
- (brown adipose tissue) is unrelated to the compound class and excluded from analysis.
Biological Activity
The compound (3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone is a complex organic molecule known for its potential pharmacological properties. With a molecular formula of and a molecular weight of approximately 440.457 g/mol, this compound features significant structural elements such as a pyrrolidinone ring, hydroxyphenyl and phenylethylamine groups, and a trifluoromethyl moiety. These components suggest diverse biological interactions and therapeutic applications.
Pharmacological Profile
Preliminary studies indicate that compounds with similar structures may exhibit various biological activities, including:
- Antioxidant Activity : The presence of hydroxyl groups often correlates with antioxidant properties, potentially mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Compounds with phenolic structures can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
- Opioid Receptor Modulation : Similar analogs have shown interactions with opioid receptors, indicating potential analgesic properties.
Table 1: Summary of Biological Activities
| Activity Type | Potential Mechanism | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Opioid receptor modulation | Agonist/antagonist effects on pain pathways |
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies using techniques such as molecular docking and receptor binding assays can elucidate how this compound interacts with specific biological targets. For instance:
- NLRP3 Inflammasome Modulation : Recent research highlights the role of NLRP3 inflammasome activation in various diseases. Compounds that inhibit this pathway may offer therapeutic benefits in neuroinflammatory diseases .
- Receptor Binding Studies : Analogous compounds have been shown to bind selectively to opioid receptors, influencing pain perception and mood regulation .
Case Studies
A number of studies have explored the biological effects of structurally similar compounds:
- Study on Antioxidant Properties : A study demonstrated that phenolic compounds exhibit significant radical scavenging activity, which could be extrapolated to predict similar effects for (3R,5R)-5-(3-Hydroxyphenyl)-3-[[(1R)-1-phenylethyl]amino]-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone.
- Inflammation and Pain Models : In animal models, compounds with similar structures were evaluated for their anti-inflammatory effects, showing reduced levels of inflammatory markers and pain responses .
Q & A
Q. What are the common synthetic strategies for synthesizing this pyrrolidinone derivative, and how can stereochemical control be achieved?
The synthesis typically involves multi-step reactions, starting with the construction of the pyrrolidinone core via cyclization or condensation reactions. Key steps include introducing the trifluoromethylphenyl group via nucleophilic aromatic substitution or cross-coupling reactions. Stereochemical control at the (3R,5R) and (1R)-phenylethylamino positions is achieved using chiral auxiliaries or enantioselective catalysis. For example, chiral HPLC or enzymatic resolution may separate enantiomers .
Q. Which analytical techniques are critical for confirming the compound’s structure and stereochemistry?
- X-ray crystallography resolves absolute configuration, as demonstrated for related pyrrolidinone derivatives with trifluoromethyl groups (e.g., crystal orthorhombic system, space group P212121, Z=4) .
- NMR spectroscopy (1H, 13C, and 19F) identifies substituent positions and confirms stereochemical assignments.
- High-resolution mass spectrometry (HRMS) validates molecular formula .
Q. How can researchers initially assess the biological activity of this compound?
Preliminary screening involves:
- In vitro enzyme assays targeting receptors or enzymes (e.g., cannabinoid receptors, given structural similarity to pyrrolidinone-based ligands) .
- Computational docking studies to predict binding affinities using software like AutoDock or Schrödinger, leveraging the compound’s trifluoromethyl and hydroxyphenyl moieties .
Advanced Research Questions
Q. How can conflicting data between computational predictions and experimental bioactivity results be resolved?
- Re-evaluate computational models : Adjust force fields or include solvent effects to better mimic physiological conditions.
- Validate assay conditions : Ensure purity (>95% by HPLC) and stability (e.g., test for degradation under assay conditions) .
- Explore off-target effects : Use proteome-wide screening or chemoproteomics to identify unexpected interactions .
Q. What methodologies optimize the compound’s metabolic stability without compromising activity?
- Prodrug design : Mask the 3-hydroxyphenyl group with ester or carbamate linkers to enhance bioavailability.
- Isotopic labeling : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace trifluoromethyl with other electron-withdrawing groups) .
Q. How can researchers address low solubility in aqueous buffers during in vitro studies?
- Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without denaturing proteins.
- Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric nanoparticles .
- Salt formation : Convert the free base to a hydrochloride or citrate salt to improve hydrophilicity .
Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?
- Cryo-EM or X-ray crystallography : Resolve compound-target complexes at atomic resolution .
- Kinetic studies : Use surface plasmon resonance (SPR) or stopped-flow spectroscopy to measure binding kinetics.
- Transcriptomics/proteomics : Identify downstream pathways affected by the compound using RNA-seq or mass spectrometry .
Data Contradiction and Validation
Q. How should discrepancies in enantiomer activity profiles be investigated?
- Re-synthesize enantiomers : Confirm enantiopurity via chiral HPLC and circular dichroism (CD).
- Pharmacological profiling : Test each enantiomer in orthogonal assays (e.g., cAMP inhibition vs. calcium flux) to rule out assay-specific artifacts .
Q. What steps validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to heat, light, or pH extremes and monitor degradation via LC-MS.
- Plasma stability assays : Incubate with human/animal plasma and quantify remaining parent compound .
Experimental Design Considerations
Q. How to design a robust SAR study for this compound?
- Core modifications : Vary the pyrrolidinone ring substituents (e.g., replace trifluoromethyl with cyano or nitro groups).
- Side-chain alterations : Test alternative amino groups (e.g., cyclopropylamine instead of phenylethylamino).
- Control experiments : Include structurally related but inactive analogs to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
